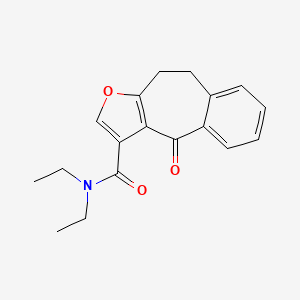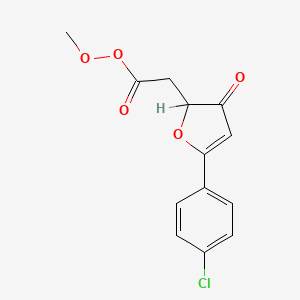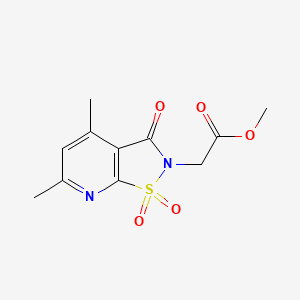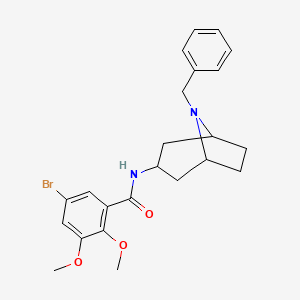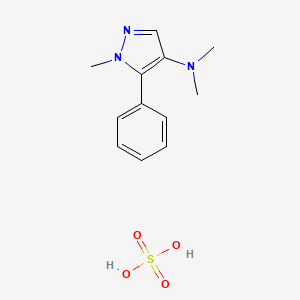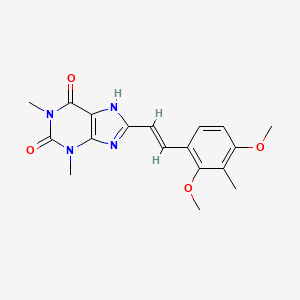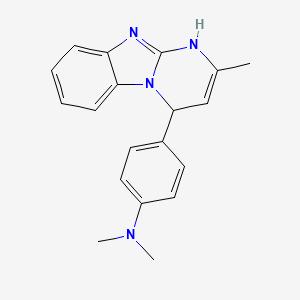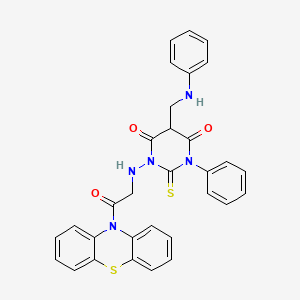
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperazinyl)propoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperazinyl)propoxy)-, dihydrochloride is a synthetic organic compound characterized by its complex molecular structure. The compound is recognized for its biological activity and potential applications in various fields, including medicine and biochemistry. Its structure includes a benzopyran core, which is common in many bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route: The synthesis of this compound generally involves a multi-step organic reaction process starting from benzopyran. Each step includes specific reagents and conditions designed to introduce the desired functional groups systematically.
Reaction Conditions: Key reaction conditions include temperature control, solvent choice, and catalytic agents which are critical for successful synthesis. For instance, the use of methoxy and piperazine derivatives is crucial in the intermediate steps of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound involves scalable synthetic methods such as batch reactors and continuous flow systems. These methods ensure high yield and purity while minimizing by-products. Industrial production also employs rigorous quality control protocols to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically target the benzopyran ring, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or iodine.
Major Products Formed from These Reactions
Oxidation: Introduction of hydroxyl groups or ketone formation.
Reduction: Formation of alcohols or alkanes.
Substitution: Creation of derivatives with altered functional groups, enhancing or modifying biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable precursor in organic synthesis, particularly in developing new pharmacologically active agents.
Biology
Biologically, this compound interacts with various biomolecules, demonstrating potential as a therapeutic agent. It is studied for its effects on enzymes, receptors, and other cellular targets.
Medicine
In medicine, research focuses on its pharmacokinetic properties and therapeutic potential. It is investigated for treating conditions such as inflammation, infections, and neurological disorders.
Industry
Industrially, the compound is used in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It modulates these targets' activity, leading to altered cellular responses. Pathways involved may include signal transduction cascades, which are critical in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride.
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperidinyl)propoxy)-, dihydrochloride.
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperazinyl)propoxy)-, dihydrochloride exhibits unique properties due to its specific piperazine substitution. This alteration impacts its binding affinity and biological activity, making it a distinct entity with potentially enhanced therapeutic effects.
Hope this satisfies your curiosity! If there's more detail you need, just let me know.
Properties
CAS No. |
148711-86-8 |
|---|---|
Molecular Formula |
C24H30Cl2N2O4 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
8-[3-(4-benzylpiperazin-1-yl)propoxy]-7-methoxychromen-2-one;dihydrochloride |
InChI |
InChI=1S/C24H28N2O4.2ClH/c1-28-21-10-8-20-9-11-22(27)30-23(20)24(21)29-17-5-12-25-13-15-26(16-14-25)18-19-6-3-2-4-7-19;;/h2-4,6-11H,5,12-18H2,1H3;2*1H |
InChI Key |
GOEBBGGLVRHUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


